![molecular formula C20H14N2O2 B420940 3-Phenyliminobenzo[f]chromene-2-carboxamide CAS No. 161554-62-7](/img/structure/B420940.png)

3-Phenyliminobenzo[f]chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

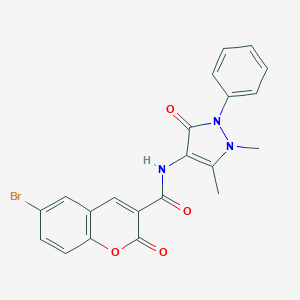

3-Phenyliminobenzo[f]chromene-2-carboxamide is a chemical compound with the molecular formula C21H16N2O2 . It has an average mass of 328.364 Da and a monoisotopic mass of 328.121185 Da . This compound is also known as 3-Imino-3H-benzo[f]chromene-2-carboxylic acid p-tolylamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized by the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base .Molecular Structure Analysis

The molecular structure of 3-Phenyliminobenzo[f]chromene-2-carboxamide is characterized by a benzo[f]chromene core with a phenylimino group and a carboxamide group . The exact structure can be confirmed by spectroscopic methods .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyliminobenzo[f]chromene-2-carboxamide include a molecular formula of C21H16N2O2, an average mass of 328.364 Da, and a monoisotopic mass of 328.121185 Da .Wissenschaftliche Forschungsanwendungen

Cytotoxic Agents

Compounds with the chromone-2-carboxamide derivatives, such as 3-Phenyliminobenzo[f]chromene-2-carboxamide, have been synthesized and evaluated as cytotoxic agents . They have shown promising cytotoxic activity against various cancer cell lines, including breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines .

Anti-inflammatory Activity

These compounds have also been screened for their anti-inflammatory activity as putative inhibitors of 5-lipoxygenase . Hydrophilic chromone carboxamide derivatives showed greater 5-lipoxygenase inhibition .

Anticancer Agents

The inhibition of AKR 1 B 10, a potential therapeutic approach to the treatment of various types of cancers, has been recognized . Compounds with imino-2 H -chromen and phenylimino-2 H -chromen scaffolds, such as 3-Phenyliminobenzo[f]chromene-2-carboxamide, have shown potent inhibitory activity against cancer cell lines .

Anti-Alzheimer Agents

Compounds containing phenyliminochromene derivatives have attracted widespread attention due to their diverse applications, including anti-Alzheimer effects .

Antimicrobial Agents

These compounds have also been recognized for their antimicrobial effects .

Anti-inflammatory Agents

In addition to their anti-inflammatory activity as 5-lipoxygenase inhibitors, these compounds have also shown general anti-inflammatory effects .

Zukünftige Richtungen

Chromone carboxamide derivatives, such as 3-Phenyliminobenzo[f]chromene-2-carboxamide, have shown promising biological activities, including cytotoxic and anti-inflammatory effects . Therefore, they are excellent molecules for future investigations . Further studies could focus on optimizing the structure of these compounds to enhance their biological activities and minimize potential toxicity .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit akr1b10, a protein that plays a role in various types of cancers .

Mode of Action

It’s suggested that similar compounds are involved in critical hydrogen-bonding interactions with the val301 and lue302 of the akr1b10 catalytic site .

Result of Action

Similar compounds have demonstrated potent inhibitory activity against cancer cell lines .

Eigenschaften

IUPAC Name |

3-phenyliminobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c21-19(23)17-12-16-15-9-5-4-6-13(15)10-11-18(16)24-20(17)22-14-7-2-1-3-8-14/h1-12H,(H2,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJOLYKPIAORPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyliminobenzo[f]chromene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-1-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B420857.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B420858.png)

![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)

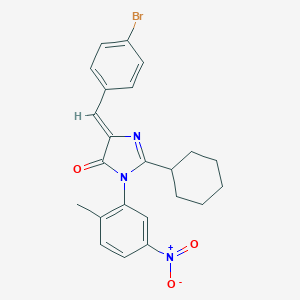

![3-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B420864.png)

![7-(cyclohexylamino)-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B420865.png)

![Phenyl 2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B420867.png)

![2-({[5-(1-Adamantyl)-2-methoxyphenyl]imino}methyl)phenol](/img/structure/B420869.png)

![N-[4-allyl-5-(4-chlorophenyl)-6-methyl-4H-1,3,4-thiadiazin-2-yl]-4-bromobenzamide](/img/structure/B420875.png)

![4-[4-(4-Bromophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B420876.png)

![[3-methoxy-4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B420877.png)

![4-(2-furylmethylene)-2-(4'-octyl[1,1'-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one](/img/structure/B420880.png)

![5-(4-bromobenzylidene)-2-(4-butoxyphenyl)-3-[4-(pentyloxy)phenyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B420883.png)